N-(2-aminoethyl)-N-methylcyclohexanamine
Overview
Description
N-(2-aminoethyl)-N-methylcyclohexanamine is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring substituted with an N-methyl and an N-(2-aminoethyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-N-methylcyclohexanamine typically involves the reaction of cyclohexanone with methylamine and ethylenediamine. The process begins with the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to accelerate the reaction, and the use of high-pressure hydrogenation techniques can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-N-methylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine groups, potentially leading to secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and substituted cyclohexane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-aminoethyl)-N-methylcyclohexanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-aminoethyl)-N-methylcyclohexanamine exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but contains a silane group, making it useful in materials science and surface modification.
N-(2-aminoethyl)piperazine: Contains a piperazine ring, commonly used in pharmaceuticals and as a curing agent for epoxy resins.
N-(2-aminoethyl)glycine:
Uniqueness
N-(2-aminoethyl)-N-methylcyclohexanamine is unique due to its specific combination of a cyclohexane ring with N-methyl and N-(2-aminoethyl) groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
N'-cyclohexyl-N'-methylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(8-7-10)9-5-3-2-4-6-9/h9H,2-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZNHTIBNDAHFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14256-69-0 | |
Record name | N-(2-aminoethyl)-N-methylcyclohexanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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